molecular formula C5H4BrClO2S2 B1526713 5-Bromo-2-methylthiophene-3-sulfonyl chloride CAS No. 82834-48-8

5-Bromo-2-methylthiophene-3-sulfonyl chloride

Cat. No.: B1526713
CAS No.: 82834-48-8
M. Wt: 275.6 g/mol
InChI Key: HKHREWTUTATPPJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-sulfonyl chloride is a versatile organic compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthiophene-3-sulfonyl chloride typically involves the bromination of 2-methylthiophene followed by sulfonylation. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorosulfonic acid (ClSO3H) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes, ensuring the efficient handling of reagents and by-products. The reaction is often carried out in specialized reactors designed to maintain optimal conditions for the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can produce corresponding thiol or sulfide derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Scientific Research Applications

5-Bromo-2-methylthiophene-3-sulfonyl chloride finds applications in several scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of bioactive molecules.

  • Medicine: It serves as a precursor in the synthesis of therapeutic agents and diagnostic tools.

  • Industry: The compound is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-methylthiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

5-Bromo-2-methylthiophene-3-sulfonyl chloride is unique due to its specific structural features and reactivity profile. Similar compounds include:

  • 5-Bromothiophene-2-sulfonyl chloride: This compound differs in the position of the bromine atom on the thiophene ring.

  • 2-Bromo-3-methylthiophene: This compound lacks the sulfonyl chloride group and has a different substitution pattern.

These compounds share similarities in their thiophene core but exhibit different chemical behaviors due to variations in their substituents.

Properties

IUPAC Name

5-bromo-2-methylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHREWTUTATPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-48-8
Record name 5-bromo-2-methylthiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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